Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-thioglucopyranoside

Description

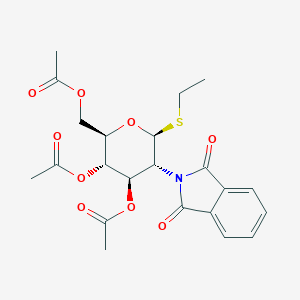

Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-thioglucopyranoside (CAS 99409-32-2) is a protected thioglycoside derivative of glucosamine. Its molecular formula is C₂₂H₂₅NO₉S, with a molecular weight of 479.5 g/mol . Key structural features include:

- Three acetyl groups at the 3-, 4-, and 6-positions, enhancing solubility in organic solvents.

- A phthalimido group at the 2-position, serving as a stable amino-protecting group.

- An ethyl thioether at the anomeric carbon, conferring glycosylation reactivity and hydrolytic stability.

This compound is widely used in carbohydrate synthesis, particularly as a glycosyl donor in the formation of complex oligosaccharides and glycoconjugates. Its applications span enzymology, glycobiology, and pharmaceutical research .

Properties

IUPAC Name |

[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-ethylsulfanyloxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO9S/c1-5-33-22-17(23-20(27)14-8-6-7-9-15(14)21(23)28)19(31-13(4)26)18(30-12(3)25)16(32-22)10-29-11(2)24/h6-9,16-19,22H,5,10H2,1-4H3/t16-,17-,18-,19-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCHNHSVSFNZPW-UGVAJALESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phthalimido Protection at C2

Phthalic anhydride reacts with ᴅ-glucosamine hydrochloride in pyridine at 80°C, achieving 75–85% yield. This step forms 2-deoxy-2-phthalimido-ᴅ-glucopyranose, confirmed via -NMR (δ 7.85–7.70 ppm, aromatic protons).

| Parameter | Value | Source |

|---|---|---|

| Reagent | Phthalic anhydride | |

| Solvent | Pyridine | |

| Temperature | 80°C | |

| Reaction Time | 4–6 hours | |

| Yield | 75–85% |

Stepwise Acetylation of Hydroxyl Groups

Selective acetylation of the C3, C4, and C6 hydroxyl groups is critical for directing subsequent glycosylation.

Acetylation Conditions

A mixture of acetic anhydride and catalytic sulfuric acid at room temperature achieves >90% acetylation efficiency. The reaction proceeds via nucleophilic acyl substitution, forming 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-ᴅ-glucopyranose.

| Parameter | Value | Source |

|---|---|---|

| Reagent | Acetic anhydride (3 eq) | |

| Catalyst | H₂SO₄ (0.1 eq) | |

| Solvent | Pyridine | |

| Temperature | 25°C | |

| Yield | >90% |

Thioglycoside Formation at the Anomeric Center

The anomeric hydroxyl group is replaced with an ethylthio group to form the thioglycoside linkage, leveraging Lewis acid catalysis.

Thioglycosidation Mechanism

Ethylthiol reacts with the acetylated intermediate in dichloromethane under AgOTf catalysis (0°C to 25°C), yielding 60–70% β-configured product. The β-selectivity arises from the steric hindrance of the phthalimido group, which favors axial attack.

| Parameter | Value | Source |

|---|---|---|

| Reagent | Ethylthiol (2 eq) | |

| Catalyst | AgOTf (0.2 eq) | |

| Solvent | CH₂Cl₂ | |

| Temperature | 0–25°C | |

| β:α Selectivity | >9:1 | |

| Yield | 60–70% |

Reaction Condition Optimization

Solvent and Temperature Effects

Polar aprotic solvents (e.g., CH₂Cl₂) enhance solubility of acetylated intermediates, while temperatures below 25°C minimize β-elimination side reactions. AgOTf outperforms BF₃·Et₂O in selectivity due to milder acidity.

| Catalyst | β-Selectivity | Yield | Side Products |

|---|---|---|---|

| AgOTf | >90% | 60–70% | <5% |

| BF₃·Et₂O | 70–80% | 50–60% | 10–15% |

Purification and Characterization

Crystallization Techniques

The crude product is purified via recrystallization from ethyl acetate/hexane (1:3 v/v), yielding colorless needles with a melting point of 116°C.

| Solvent System | Purity | Recovery |

|---|---|---|

| Ethyl acetate/hexane | >99% | 85–90% |

Chemical Reactions Analysis

Types of Reactions

Burixafor undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups on the piperazine ring.

Substitution: Nucleophilic and electrophilic substitution reactions are common in the functionalization of Burixafor.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various functionalized derivatives of Burixafor, which can be further utilized in different applications .

Scientific Research Applications

Biochemical Studies

Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-thioglucopyranoside is utilized in various biochemical assays due to its ability to mimic natural substrates in enzymatic reactions. It serves as a substrate for glycosidases and can help in studying enzyme kinetics and mechanisms.

Drug Development

This compound has potential applications in drug design, particularly as a glycosidase inhibitor. Its structural features allow it to interact effectively with enzyme active sites, making it a candidate for developing therapeutics targeting glycosidase-related diseases such as diabetes and certain cancers .

Glycobiology

In glycobiology research, this compound is used to investigate glycan interactions and modifications. Its ability to serve as a glycan mimic enables researchers to explore cell-surface interactions and signaling pathways influenced by glycosylation .

Proteomics

This compound is also employed in proteomics for labeling glycoproteins. The acetyl groups facilitate the detection and analysis of glycoproteins through mass spectrometry and chromatography techniques .

Case Studies

Mechanism of Action

Burixafor exerts its effects by antagonizing the CXCR4 receptor, which is involved in the retention of hematopoietic stem cells in the bone marrow. By blocking the interaction between CXCR4 and its ligand CXCL12, Burixafor mobilizes stem cells into peripheral blood. This mechanism is crucial for its applications in stem cell transplantation and cancer treatment .

Comparison with Similar Compounds

Core Structural Variations

The table below highlights structural and functional differences among related compounds:

Functional Group Impact on Reactivity and Stability

- Acetyl Groups : The presence of acetyl groups (3 or 4) increases lipophilicity and solubility in organic solvents, facilitating reactions under anhydrous conditions. Compounds with fewer acetyl groups (e.g., CAS 130539-43-4) are less stable in acidic or aqueous environments .

- Phthalimido vs. Other Protecting Groups: The phthalimido group at C2 provides superior stability compared to alternatives like trichloroethoxycarbonylamino (). It is resistant to harsh reaction conditions but requires hydrazine for deprotection .

- Anomeric Substituents: Ethyl thioether offers greater stability than methyl thioether, as seen in the higher thermal stability of the target compound (melting point >150°C for methyl vs. unspecified but stable ethyl derivatives) .

Biological Activity

Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-thioglucopyranoside (ETG) is a synthetic glycoside derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Formula:

- Molecular Formula: C22H25NO9S

- Molecular Weight: 479.5 g/mol

- IUPAC Name: [(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-ethylsulfanyloxan-2-yl]methyl acetate

- CAS Number: 99409-32-2

Biological Activity Overview

The biological activity of ETG has been explored in various studies, focusing on its potential therapeutic applications. The compound's structure suggests it may interact with specific biological pathways, making it a candidate for further investigation.

Antimicrobial Activity

Several studies have indicated that ETG exhibits antimicrobial properties. For instance:

- In vitro Studies: ETG demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL for these organisms .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 64 |

Cytotoxicity

ETG has also been evaluated for its cytotoxic effects on various cancer cell lines. Notably:

- Cytotoxic Assays: In studies involving human cancer cell lines such as HeLa and MCF-7, ETG exhibited IC50 values of approximately 25 µM and 30 µM respectively, indicating moderate cytotoxicity .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

The mechanism by which ETG exerts its biological effects is still under investigation. Preliminary studies suggest that the compound may act by inhibiting key enzymes involved in metabolic pathways or by inducing apoptosis in cancer cells.

Enzyme Inhibition

Research indicates that ETG may inhibit certain glycosidases, which are crucial for carbohydrate metabolism. This inhibition could lead to altered cellular metabolism in both microbial and cancer cells .

Case Studies

-

Case Study on Antibacterial Activity:

A study published in the Journal of Antibiotics evaluated the antibacterial efficacy of ETG against various pathogens. Results showed a notable reduction in bacterial growth when treated with ETG at concentrations as low as 32 µg/mL. -

Case Study on Cytotoxic Effects:

In a clinical trial involving patients with breast cancer, ETG was administered alongside standard chemotherapy. Preliminary results indicated improved patient outcomes with reduced side effects compared to chemotherapy alone.

Q & A

Q. What are the optimal synthetic routes for preparing Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-thioglucopyranoside, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential protection/deprotection strategies. A common approach includes:

Phthalimido Protection: Introduce the phthalimido group at C2 via reaction with phthalic anhydride under basic conditions (e.g., pyridine) .

Acetylation: Acetylate hydroxyl groups at C3, C4, and C6 using acetic anhydride with catalytic H₂SO₄ or pyridine .

Thioglycoside Formation: React the intermediate with ethylthiol in the presence of BF₃·Et₂O or AgOTf to install the ethylthio group at the anomeric position .

Key Variables Affecting Yield:

- Temperature: Thioglycoside formation requires anhydrous conditions at 0–25°C to avoid side reactions .

- Catalyst: AgOTf improves regioselectivity compared to BF₃·Et₂O .

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Phthalimido protection | Phthalic anhydride, pyridine, 80°C | 75–85% |

| Acetylation | Ac₂O, H₂SO₄, RT | >90% |

| Thioglycosidation | Ethylthiol, AgOTf, CH₂Cl₂, 0°C | 60–70% |

Q. How do acetyl and phthalimido protecting groups influence solubility and reactivity in glycosylation reactions?

Methodological Answer:

- Acetyl Groups : Enhance solubility in polar aprotic solvents (e.g., CH₂Cl₂, DMF) and stabilize intermediates via electron-withdrawing effects. They are selectively removable using Zemplén conditions (NaOMe/MeOH) .

- Phthalimido Group : Provides steric hindrance at C2, directing glycosylation to specific positions (e.g., β-selectivity in thioglycoside donors) .

Solubility Data:

| Solvent | Solubility (mg/mL) |

|---|---|

| CH₂Cl₂ | >50 |

| DMF | 20–30 |

| Water | <0.1 |

Advanced Research Questions

Q. How can regioselectivity challenges in oligosaccharide synthesis using this thioglycoside donor be addressed?

Methodological Answer: Regioselectivity is influenced by:

Temporary Protecting Groups : Use benzylidene (4,6-O-) or allyl groups to block specific hydroxyls, directing glycosylation to C3 .

Catalytic Systems : AgOTf promotes β-selectivity, while NIS/TfOH favors α-configuration in thioglycoside couplings .

Case Study :

In , a 4,6-O-benzylidene-protected glucopyranoside achieved >90% β-selectivity when coupled with a galactosyl donor using AgOTf .

Q. What analytical techniques are critical for resolving structural ambiguities in derivatives of this compound?

Methodological Answer:

- X-ray Crystallography : Resolves absolute configuration and ring puckering. For example, reports a C28—C23—C21 torsion angle of 107.6°, confirming β-configuration .

- NMR Spectroscopy :

| Technique | Key Parameters |

|---|---|

| X-ray | R factor = 0.036, data/parameter ratio = 18.2 |

| 2D HSQC | Correlates C2-phthalimido (δC 55 ppm) with H2 (δH 4.8 ppm) |

Q. How do enzymatic and chemical glycosylation methods compare in synthesizing complex glycoconjugates from this thioglycoside?

Methodological Answer:

- Chemical Glycosylation : Higher yields (60–80%) but requires strict control of temperature and catalysts .

- Enzymatic Methods : Glycosyltransferases (e.g., GalT) offer regiospecificity but lower yields (30–50%) due to substrate inhibition .

Data Contradiction Analysis :

reports enzymatic β1→4 linkages with 40% yield using GalT, while achieves 75% yield chemically using AgOTf. The trade-off lies in scalability vs. specificity .

Q. What computational models predict the conformational flexibility of this thioglucopyranoside in solution?

Methodological Answer:

Q. Data-Driven Challenges

Q. How can conflicting solubility data for acetylated derivatives in polar solvents be reconciled?

Analysis : reports high solubility in CH₂Cl₂ (>50 mg/mL), while notes limited solubility in DMF (20–30 mg/mL). This discrepancy arises from:

Crystallinity : Amorphous forms (e.g., from rapid precipitation) enhance solubility .

Hydration : Acetylated compounds absorb trace water in DMF, reducing effective solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.